

2-Chloro-1-(1-chlorocyclopropyl)ethanone safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-1-(1-chlorocyclopropyl)ethanone
Cat. No.:	B056625

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2-Chloro-1-(1-chlorocyclopropyl)ethanone**

Abstract

2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) is a highly reactive ketone and a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, notably the fungicide Prothioconazole.^{[1][2]} Its molecular structure, featuring two chlorine atoms and a strained cyclopropyl ring, imparts a unique reactivity that is valuable in organic synthesis but also presents significant safety challenges.^{[3][4]} This guide provides a comprehensive overview of the chemical properties, hazards, and requisite safety protocols for handling this compound in a research and development setting. It is intended for researchers, chemists, and drug development professionals, offering a framework for risk assessment and the implementation of safe laboratory practices.

Compound Profile and Chemical Reactivity

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a light yellow liquid under standard conditions.^[3] Its structure combines an α -chloro ketone with a gem-dichlorocyclopropane, making it susceptible to nucleophilic attack at multiple sites. The electrophilicity of the carbonyl carbon is enhanced by the adjacent chlorine atom, making it a potent alkylating agent.^[4] This reactivity is fundamental to its utility in synthesizing complex molecules but also underlies its hazardous nature.

Property	Value	Source
CAS Number	120983-72-4	
Molecular Formula	C ₅ H ₆ Cl ₂ O	[5]
Molecular Weight	153.01 g/mol	[5]
Boiling Point	201.961 °C at 760 mmHg	[6]
Density	1.351 g/cm ³	[6]
Flash Point	79.235 °C	[6]
Storage Temperature	2-8 °C, under inert atmosphere	[6]

The synthesis of this compound often involves the controlled chlorination of a precursor like 1-(1-chlorocyclopropyl)ethanone, using reagents such as chlorine gas in a solvent like dichloromethane.[\[3\]](#)[\[5\]](#) This process itself requires careful management of hazardous materials.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with **2-Chloro-1-(1-chlorocyclopropyl)ethanone** is the foundation of safe handling. This compound is classified with multiple, severe hazard warnings.

Health Hazards

The primary health risks are acute toxicity, corrosivity, and potential long-term systemic effects.[\[7\]](#)[\[8\]](#)

- Acute Toxicity: It is classified as toxic if swallowed (Acute Toxicity - Category 3, Oral) and fatal if inhaled (Acute Toxicity - Category 1, Inhalation).[\[7\]](#) Extreme caution must be exercised to prevent any direct exposure.
- Corrosivity: The compound causes severe skin burns and serious eye damage (Skin Corrosion, Sub-category 1B).[\[7\]](#)[\[9\]](#) Contact with skin or eyes will lead to immediate and significant tissue damage.
- Sensitization: It may cause an allergic skin reaction (Skin Sensitization, Category 1).[\[7\]](#)[\[8\]](#)

- Systemic and Long-Term Effects: It is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2), damaging fertility or the unborn child (Reproductive Toxicity, Category 2), and causes damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity – Repeated Exposure, Category 1).[\[7\]](#)

Environmental Hazards

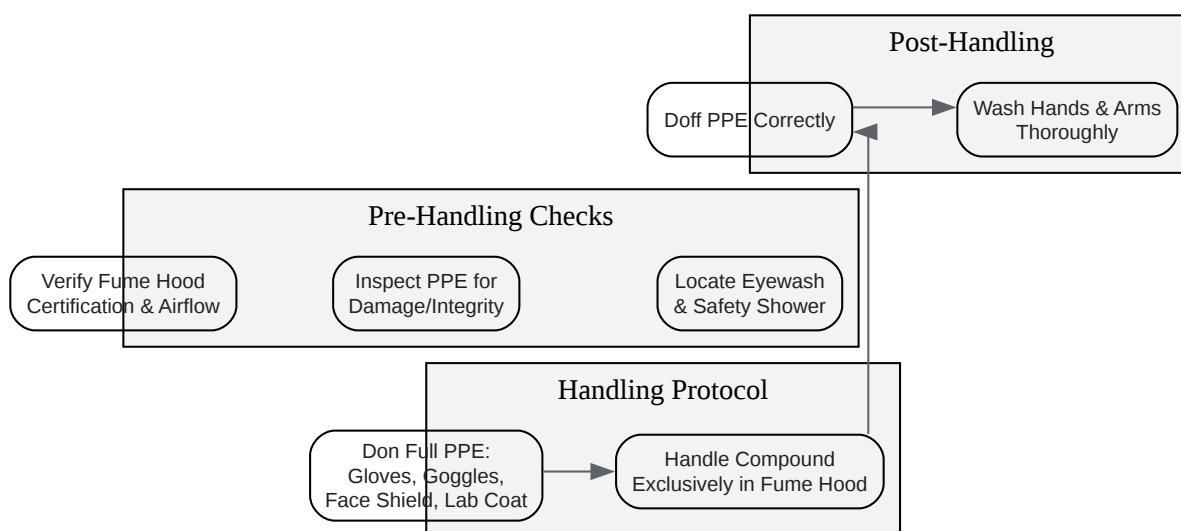
This chemical is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, short-term (Acute) - Category 1 and long-term (Chronic) - Category 1).[\[7\]](#)[\[8\]](#) Discharge into the environment must be strictly avoided.[\[7\]](#)

Physicochemical Hazards

While not classified as explosive, its reactivity with other chemicals can be violent. It should be kept away from strong oxidizing agents, strong bases, and aldehydes.[\[10\]](#)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous use of PPE, is mandatory.


Engineering Controls

- Ventilation: All handling of **2-Chloro-1-(1-chlorocyclopropyl)ethanone** must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[\[7\]](#)[\[11\]](#) The fume hood also provides a physical barrier against splashes.
- Isolation: For larger scale operations, use of a glovebox may be warranted to provide a fully isolated environment.
- Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

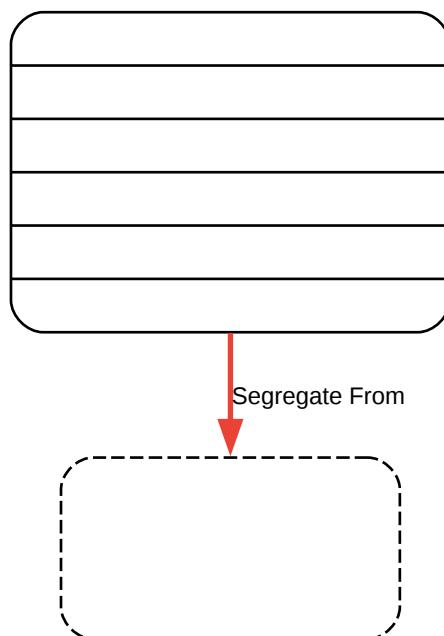
A comprehensive PPE ensemble is required at all times when handling this compound.[\[7\]](#)[\[8\]](#)

- Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or Viton®) that have been inspected for integrity before use.[7]
- Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[7] A full-face shield must also be worn over the goggles to protect against splashes.
- Skin and Body Protection: Wear a flame-resistant laboratory coat, and consider a chemical-resistant apron and arm sleeves for additional protection.[7] All skin should be covered.
- Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges must be used.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for PPE and Engineering Control Usage.

Safe Handling and Storage Protocols


Adherence to strict protocols is essential to mitigate the risks associated with this compound.

General Handling

- Avoid contact with skin, eyes, and clothing.[8]
- Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]
- Use non-sparking tools to prevent ignition sources.[7]
- Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]
Contaminated work clothing should not be allowed out of the workplace.[7]
- Work with the smallest quantities necessary for the experiment.[11]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
- The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[6]
- Store locked up in a designated, secure area.[8]
- Segregate from incompatible materials such as strong bases, oxidizing agents, and acids. [12][13]

[Click to download full resolution via product page](#)

Caption: Key Storage Requirements and Incompatibilities.

Emergency and First-Aid Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First-Aid Measures

- General Advice: Move the victim to fresh air immediately.[7] Call a poison control center or doctor immediately for treatment advice.[8] Provide the Safety Data Sheet to medical personnel.
- Inhalation: If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.
- Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Seek immediate medical attention.
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[7][8] Continue rinsing. Seek immediate medical attention.
- Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]

Spill and Leak Procedures

- Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[7]
- Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]
- Cleanup: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[7]
- Ignition Sources: Remove all sources of ignition.[7]

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

- Collect waste in suitable, closed, and properly labeled containers.[\[7\]](#)
- Dispose of contents/container to an approved waste disposal plant.[\[8\]](#)
- Do not discharge into drains or the environment.[\[7\]](#)

Conclusion

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a valuable chemical intermediate whose utility is matched by its significant hazards. A comprehensive safety culture, rooted in a deep understanding of the compound's reactivity and toxicity, is non-negotiable. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering strictly to the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the inherent risks and work safely with this challenging but important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- To cite this document: BenchChem. [2-Chloro-1-(1-chlorocyclopropyl)ethanone safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056625#2-chloro-1-1-chlorocyclopropyl-ethanone-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com